molecular formula C9H14ClN3O4 B1581138 2'-Deoxycytidine hydrochloride CAS No. 3992-42-5

2'-Deoxycytidine hydrochloride

Cat. No.: B1581138
CAS No.: 3992-42-5
M. Wt: 263.68 g/mol
InChI Key: LTKCXZGFJFAPLY-UHFFFAOYSA-N
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Description

2’-Deoxycytidine (hydrochloride) is a synthetic nucleoside analog that is structurally similar to cytidine, a naturally occurring nucleoside. The compound is characterized by the absence of a hydroxyl group at the 2’ position of the ribose sugar, which differentiates it from cytidine. This modification makes 2’-Deoxycytidine (hydrochloride) an important molecule in various biochemical and medical research applications .

Mechanism of Action

Target of Action

2’-Deoxycytidine hydrochloride primarily targets Thymidine kinase 2, mitochondrial (TK2), Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in the metabolism of nucleosides, which are essential for DNA synthesis and repair .

Mode of Action

2’-Deoxycytidine hydrochloride is a pyrimidine nucleoside analog. It is incorporated into the DNA, where it competes with cytidine during DNA replication . This competition hampers the proper replication of genetic material, thereby affecting the cell cycle .

Biochemical Pathways

The compound affects the nucleoside biosynthetic pathway. It is transformed into its active metabolites that replace the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .

Pharmacokinetics

It is known to be soluble in water , suggesting that it could be readily absorbed and distributed in the body. The metabolism and excretion processes of this compound are yet to be fully understood .

Result of Action

The molecular effect of 2’-Deoxycytidine hydrochloride involves the inhibition of DNA replication and transcription . On a cellular level, it slows the cell cycle by interfering with the methylation of certain genes, increasing their expression, and subduing the transformation of certain conditions to leukemia .

Action Environment

The action of 2’-Deoxycytidine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dry and well-ventilated place under an inert atmosphere . Also, its action can be affected by the physiological environment of the cell, such as the presence of certain enzymes and the pH of the cellular environment .

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine hydrochloride can be phosphorylated by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This compound interacts with enzymes such as deoxycytidine kinase and thymidine kinase 2 . It also serves as a substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine .

Cellular Effects

2’-Deoxycytidine hydrochloride has been used in various cellular processes, including DNA replication and transcription . It influences cell function by participating in the synthesis of DNA via various DNA polymerases or reverse transcriptases . It also impacts gene expression as its incorporation into DNA can lead to changes in the methylation status of the DNA, thereby affecting gene transcription .

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine hydrochloride involves its conversion to dCMP, a DNA precursor, by the action of deoxycytidine kinase . This is a key step in the deoxynucleoside salvage pathway. Furthermore, it can be converted to dUMP and dTMP, which are also important components of DNA .

Temporal Effects in Laboratory Settings

It is known that this compound is used in various laboratory experiments to investigate the impact of nucleoside analogs on cellular processes .

Dosage Effects in Animal Models

It is known that this compound is used in pre-clinical in vivo studies .

Metabolic Pathways

2’-Deoxycytidine hydrochloride is involved in the deoxynucleoside salvage pathway . It interacts with enzymes such as deoxycytidine kinase and deoxycytidine monophosphate deaminase . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can enter the nucleus under certain conditions .

Subcellular Localization

2’-Deoxycytidine hydrochloride is mainly located in the cytoplasm in several cell types . It has the ability to enter the nucleus under certain conditions, suggesting the existence of a cytoplasmic retention mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine (hydrochloride) typically involves the protection of the hydroxyl groups of deoxyribose, followed by the coupling of the protected sugar with cytosine. The final step involves deprotection and conversion to the hydrochloride salt. One common method includes the use of tosyl chloride and ethanamine as reagents .

Industrial Production Methods: Industrial production of 2’-Deoxycytidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk by chemical companies specializing in nucleoside analogs .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxycytidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxycytidine (hydrochloride) is widely used in scientific research due to its role as a nucleoside analog. Its applications include:

Comparison with Similar Compounds

Comparison: 2’-Deoxycytidine (hydrochloride) is unique due to its specific structure, which allows it to be incorporated into DNA without the hydroxyl group at the 2’ position. This structural difference makes it a valuable tool in research and therapeutic applications, particularly in studies involving DNA synthesis and repair .

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKCXZGFJFAPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3992-42-5
Record name Cytidine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycytidine hydrochloride
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2'-Deoxycytidine hydrochloride
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2'-Deoxycytidine hydrochloride
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2'-Deoxycytidine hydrochloride
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2'-Deoxycytidine hydrochloride
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2'-Deoxycytidine hydrochloride

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